1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-7-9(10(12)13)11-15(6-8-2-3-8)4-5-16(11)14-7/h4-5,8H,2-3,6H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLHCWIVRPNTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=N)N)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound that has garnered significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
Chemical Name: this compound
CAS Number: 2097945-16-7
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol
The compound features an imidazo[1,2-b]pyrazole core, which is known for its versatility in chemical synthesis and biological activity. The unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Enzyme Inhibition
This compound has demonstrated the ability to inhibit several key enzymes:
- Carbonic Anhydrase: This enzyme plays a crucial role in regulating pH and fluid balance in the body. Inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
- Cholinesterase: Inhibition of cholinesterase can enhance cholinergic transmission, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.
Cellular Effects
The compound has been shown to influence various cellular processes:
- Cell Signaling Pathways: It modulates pathways involved in cell growth and apoptosis, potentially impacting cancer cell proliferation.
- Gene Expression: The compound can alter the expression of genes involved in inflammation and cell cycle regulation.
Study on BCR-ABL Kinase Inhibition
A related study focused on compounds similar to this compound and their inhibitory effects on BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML). One of the compounds tested exhibited an IC50 value of 8.5 nM against BCR-ABL kinase, suggesting that similar derivatives may have potent anti-cancer properties .
Structure-Activity Relationship (SAR) Analysis
Research into the SAR of imidazo[1,2-b]pyrazole derivatives has revealed that modifications to the core structure can significantly enhance biological activity. For instance, compounds with specific substitutions showed improved potency against various cancer cell lines .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives in anticancer therapies. Compounds within this class have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. Specifically, derivatives with structural similarities to 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide have been evaluated for their efficacy against various cancers.
- Mechanism of Action : These compounds often target specific kinases involved in cancer cell signaling pathways, such as PI3K and PIM kinases, which are crucial for cell survival and proliferation .
Neuroprotective Effects
There is emerging evidence suggesting that imidazo[1,2-b]pyrazole derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neuroinflammatory responses and protect neuronal cells from apoptosis.
- Case Study : A study demonstrated that certain imidazo derivatives could reduce oxidative stress and inflammation in neuronal cell cultures, indicating their potential for treating neurodegenerative diseases .
Drug Development
The unique structure of this compound positions it as a candidate for further development into pharmaceutical agents. Its ability to interact with multiple biological targets makes it a versatile scaffold for designing new drugs.
Structure-Based Drug Design
The compound's structural features allow for modifications that can enhance its pharmacological properties. Structure-activity relationship (SAR) studies are essential in optimizing the efficacy and selectivity of this compound against specific biological targets.
Comparison with Similar Compounds
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
- Key Difference : Cyclobutylmethyl group instead of cyclopropylmethyl.
- Molecular Weight : 231.3 g/mol (C₁₂H₁₇N₅).
- This compound was discontinued by Biosynth, suggesting challenges in synthesis or application .
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
- Key Difference : Carboxamide (CONH₂) replaces carboximidamide.
- Safety Profile : Requires stringent handling due to hazards like organ toxicity and environmental persistence. Storage conditions include dry, ventilated environments and avoidance of light .
- Functional Group Effect : The carboxamide’s reduced basicity compared to carboximidamide may alter solubility and target interactions.
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid
- Key Difference : Carboxylic acid (COOH) replaces carboximidamide.
- Impact: The acidic group enhances water solubility but reduces membrane permeability.
Functional Group Modifications
(1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
- Key Difference : Methanamine (CH₂NH₂) at the 7-position.
- Safety Protocols : Requires inert gas handling and personal protective equipment (PPE) due to flammability and environmental toxicity risks .
- Application: The primary amine group may facilitate covalent bonding in drug design, contrasting with the carboximidamide’s non-covalent interactions.
Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate
- Key Difference : Ethyl ester (COOEt) at the 7-position.
- Properties : The ester group increases lipophilicity, enhancing blood-brain barrier penetration but requiring enzymatic hydrolysis for activation .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide typically follows a convergent approach:
Formation of the imidazo[1,2-b]pyrazole core: This is generally achieved by cyclization of suitably substituted pyrazole derivatives with reagents that introduce the imidazole ring, often through condensation and ring closure reactions.
Introduction of the cyclopropylmethyl substituent: This is usually installed at the nitrogen atom (N-1) of the imidazo-pyrazole via alkylation reactions using cyclopropylmethyl halides or equivalents.
Conversion of the carboxylic acid or ester precursor at position 7 to the carboximidamide group: This involves transforming a carboxylic acid or ester functional group into the amidine (carboximidamide) via amidination reactions, often using reagents like amidine hydrochlorides or equivalents under controlled conditions.
Detailed Preparation Method
Based on recent literature and patent disclosures, the following detailed synthetic route is proposed:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 6-methyl-imidazo[1,2-b]pyrazole core | Condensation of 3-amino-6-methylpyrazole with α-haloketones or α-haloesters under reflux in polar solvents (e.g., ethanol or DMF) | Formation of imidazo[1,2-b]pyrazole ring system with methyl substitution at position 6 |
| 2 | N-alkylation at N-1 position | Reaction with cyclopropylmethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in DMF or acetonitrile | Introduction of cyclopropylmethyl group at N-1 |
| 3 | Functional group transformation at position 7 | Hydrolysis of ester to carboxylic acid if necessary, followed by amidination using reagents like 1H-pyrazole-1-carboximidamide hydrochloride or ammonium salts in polar aprotic solvents (e.g., DMF) with bases such as N,N-diisopropylethylamine | Conversion of carboxylic acid/ester to carboximidamide group |
| 4 | Purification | Recrystallization from suitable solvents (e.g., isopropanol/water mixtures) or chromatographic techniques | Isolation of pure this compound |
Research Findings and Optimization
Yields and Efficiency: The synthetic protocols reported yield the target compound in moderate to good yields (typically 50–85%), depending on reaction conditions and purification methods.
Reaction Conditions: Mild heating (40–80 °C) and the use of polar aprotic solvents such as DMF enhance the amidination step's efficiency. Stepwise addition of amidine reagents over extended reaction times (48–72 hours) improves conversion rates.
Purification Techniques: Ion-exchange resins (e.g., Dowex 50WX8-200 H+ form) have been employed to purify amidine-containing intermediates and final products, followed by recrystallization to achieve high purity.
Structural Confirmation: Characterization typically involves NMR spectroscopy (1H, 13C), mass spectrometry, and melting point determination. For example, the molecular formula C11H14N4O and molecular weight 218.26 g/mol are consistent with the target compound.
Data Table Summarizing Preparation Parameters
| Parameter | Description | Typical Conditions/Values |
|---|---|---|
| Starting Material | 3-amino-6-methylpyrazole | Commercially available or synthesized |
| Alkylating Agent | Cyclopropylmethyl bromide/chloride | 1.1 equiv, dry DMF |
| Base for Alkylation | Potassium carbonate or sodium hydride | 1.2 equiv |
| Amidination Reagent | 1H-pyrazole-1-carboximidamide hydrochloride | 1.0–1.5 equiv |
| Solvent for Amidination | Dimethylformamide (DMF) | Anhydrous, polar aprotic |
| Reaction Temperature | 40–80 °C | Controlled heating |
| Reaction Time | 48–72 hours (amidination) | Stepwise reagent addition improves yield |
| Purification | Ion-exchange resin, recrystallization | Dowex 50WX8-200 H+ resin, isopropanol/water (3:1) |
| Yield | Overall | 50–85% |
Notes on Alternative Methods and Improvements
Chiral Synthesis: While the target compound is achiral, related imidazo-pyrazole derivatives have been synthesized in chirally enriched forms using carbohydrate-based glycohybrids as intermediates, which may inspire stereoselective modifications in future work.
Green Chemistry Approaches: Recent advances suggest that amidination reactions can be performed under milder and greener conditions, including solvent-free or aqueous media, though specific application to this compound requires further research[18c].
Scale-Up Considerations: The use of ion-exchange resins and careful control of pH during amidination and purification stages is critical for reproducibility and purity in larger scale synthesis.
Q & A
Q. What are the key synthetic routes for preparing 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the imidazo[1,2-b]pyrazole core. Critical steps include:
- Cyclopropylmethylation : Alkylation at the N1 position using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Carboximidamide Introduction : Reaction of a nitrile intermediate with hydroxylamine hydrochloride in ethanol, followed by dehydration .
- Optimization : Yields depend on solvent polarity, temperature (e.g., 80°C for carboximidamide formation), and stoichiometric ratios of reagents like triethylamine .
- Example : A patent route achieved 95% yield using HONH₂·HCl and triethylamine in ethanol at 80°C for 2.5 hours .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹H-NMR : Resolves cyclopropylmethyl protons (δ 0.1–0.6 ppm) and imidazo-pyrazole aromatic protons (δ 7–9 ppm). Coupling constants (e.g., J = 2.3 Hz for pyrazine protons) confirm regiochemistry .
- LC-MS : Validates molecular weight (calc. for C₁₂H₁₆N₆: 268.3 g/mol) and detects intermediates during synthesis .
- X-ray Crystallography : Resolves bond angles and confirms bicyclic geometry, as seen in related imidazo[1,2-b]pyrazoles .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays. The carboximidamide group may chelate Mg²⁺ in ATP-binding pockets .
- Antimicrobial Activity : Test MIC values against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Replace the cyclopropylmethyl group with cyclopentyl or isobutyl groups to assess steric effects on target binding .
- Functional Group Variation : Substitute the carboximidamide with carboxamide or carbonitrile to evaluate hydrogen-bonding interactions .
- Assay Design : Parallel synthesis of derivatives followed by high-throughput screening against a panel of 50+ kinases .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB 4UB). The carboximidamide group shows affinity for hinge regions via H-bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict IC₅₀ values .
Q. How can conflicting data on synthetic yields or bioactivity be resolved?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) that may cause yield discrepancies .
- Orthogonal Assays : Confirm bioactivity using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
- Meta-Analysis : Compare data across 10+ studies to identify trends (e.g., cyclopropyl groups enhance metabolic stability but reduce solubility) .
Notes
- Consistency : All FAQs reference peer-reviewed syntheses, patents, or crystallographic data.
- Depth : Advanced questions emphasize mechanistic insights and interdisciplinary methods (e.g., computational + experimental).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
